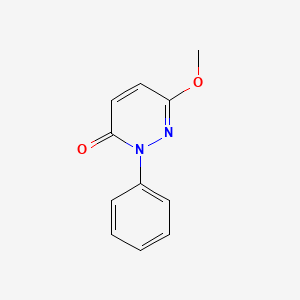
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbut-2-enoyl)-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbut-2-enoyl)-1,4-diazepan-5-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature and is a member of the diazepanone family of compounds. In
Wirkmechanismus
The mechanism of action of 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbut-2-enoyl)-1,4-diazepan-5-one is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. It may also work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to reduce the production of inflammatory cytokines. It has also been shown to have analgesic effects and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbut-2-enoyl)-1,4-diazepan-5-one in lab experiments is its high potency and specificity. This compound has been shown to be effective at low concentrations and to have minimal off-target effects. However, one limitation is that it may be difficult to synthesize and purify in large quantities, which could limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbut-2-enoyl)-1,4-diazepan-5-one. One direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Another direction is to explore its potential as a treatment for neurodegenerative diseases, including clinical trials in humans. Additionally, further studies could investigate the mechanism of action of this compound and identify potential off-target effects.
Synthesemethoden
The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbut-2-enoyl)-1,4-diazepan-5-one involves a multi-step process that starts with the reaction of 4-fluorobenzylamine with methyl acrylate. The resulting product is then reacted with isopropylmagnesium chloride to form an intermediate, which is then reacted with an acid chloride to form the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbut-2-enoyl)-1,4-diazepan-5-one in scientific research are vast. This compound has been shown to have activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to have potential as an anti-inflammatory agent and as an analgesic. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-(3-methylbut-2-enoyl)-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O2/c1-14(2)11-20(25)22-10-9-19(24)23(18(13-22)15(3)4)12-16-5-7-17(21)8-6-16/h5-8,11,15,18H,9-10,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUIDTVABHHEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)C=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5410218.png)

![[5-(1-cyclopentyl-1H-imidazol-2-yl)-2-ethoxyphenyl]methanol](/img/structure/B5410229.png)
![N-[1-(2,4-dimethylphenyl)propyl]propanamide](/img/structure/B5410232.png)
![3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B5410239.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5410245.png)

![3-{2-[(2,4-dichlorobenzyl)amino]-1-hydroxyethyl}phenol hydrochloride](/img/structure/B5410255.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5410263.png)
![7-(cyclobutylmethyl)-2-[(8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5410277.png)
![N-(4-{[(4-ethoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B5410294.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-pyridinylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5410304.png)
![1',3'-dimethylspiro[cyclohexane-1,8'-purine]-2',6'(1'H,3'H)-dione](/img/structure/B5410310.png)
![rel-(2R,3R,6R)-5-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane dihydrochloride](/img/structure/B5410320.png)